molecular formula C15H21BrN2O5 B4077311 1-[2-(2-bromo-4-methylphenoxy)ethyl]piperazine oxalate

1-[2-(2-bromo-4-methylphenoxy)ethyl]piperazine oxalate

Cat. No. B4077311
M. Wt: 389.24 g/mol
InChI Key: LCLNWNNNXBJESC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(2-bromo-4-methylphenoxy)ethyl]piperazine oxalate, also known as BRL-15572, is a potent and selective antagonist of the 5-HT1B/1D receptors. It is a chemical compound that has gained attention for its potential use in scientific research applications.

Mechanism of Action

1-[2-(2-bromo-4-methylphenoxy)ethyl]piperazine oxalate works by blocking the 5-HT1B/1D receptors, which are located in the brain and are responsible for regulating serotonin levels. Serotonin is a neurotransmitter that plays a crucial role in regulating mood, appetite, and sleep. By blocking these receptors, 1-[2-(2-bromo-4-methylphenoxy)ethyl]piperazine oxalate can affect the levels of serotonin in the brain, which can have various physiological and biochemical effects.
Biochemical and Physiological Effects:
1-[2-(2-bromo-4-methylphenoxy)ethyl]piperazine oxalate has been found to have various biochemical and physiological effects. It has been shown to decrease the release of serotonin in the brain, which can lead to a decrease in pain perception and the development of migraines. 1-[2-(2-bromo-4-methylphenoxy)ethyl]piperazine oxalate has also been found to have anxiolytic and antidepressant effects, which may be due to its ability to modulate serotonin levels in the brain.

Advantages and Limitations for Lab Experiments

1-[2-(2-bromo-4-methylphenoxy)ethyl]piperazine oxalate has several advantages for lab experiments. It is a potent and selective antagonist of the 5-HT1B/1D receptors, which makes it a useful tool for studying the role of these receptors in various neurological disorders. 1-[2-(2-bromo-4-methylphenoxy)ethyl]piperazine oxalate is also relatively easy to synthesize, which makes it more accessible for researchers.
However, there are also limitations to using 1-[2-(2-bromo-4-methylphenoxy)ethyl]piperazine oxalate in lab experiments. One limitation is that it is a chemical compound that may have potential side effects on living organisms. Therefore, researchers must be cautious when using 1-[2-(2-bromo-4-methylphenoxy)ethyl]piperazine oxalate in animal models. Another limitation is that 1-[2-(2-bromo-4-methylphenoxy)ethyl]piperazine oxalate is a relatively new compound, and there is still much to learn about its mechanisms of action and potential uses.

Future Directions

There are several potential future directions for research on 1-[2-(2-bromo-4-methylphenoxy)ethyl]piperazine oxalate. One direction is to investigate its potential use in the treatment of neurological disorders, such as migraines, depression, and anxiety. Another direction is to study the long-term effects of 1-[2-(2-bromo-4-methylphenoxy)ethyl]piperazine oxalate on living organisms and its potential side effects. Additionally, researchers may explore the use of 1-[2-(2-bromo-4-methylphenoxy)ethyl]piperazine oxalate in combination with other drugs to enhance its effects or reduce its side effects.
Conclusion:
In conclusion, 1-[2-(2-bromo-4-methylphenoxy)ethyl]piperazine oxalate is a chemical compound that has gained attention for its potential use in scientific research applications. It is a potent and selective antagonist of the 5-HT1B/1D receptors, which are involved in the regulation of serotonin levels in the brain. 1-[2-(2-bromo-4-methylphenoxy)ethyl]piperazine oxalate has been used to study the role of these receptors in various neurological disorders, such as migraine, depression, and anxiety. While there are limitations to using 1-[2-(2-bromo-4-methylphenoxy)ethyl]piperazine oxalate in lab experiments, there are also several potential future directions for research on this compound.

Scientific Research Applications

1-[2-(2-bromo-4-methylphenoxy)ethyl]piperazine oxalate has been used in various scientific research applications, particularly in the field of neuroscience. It has been found to be a potent and selective antagonist of the 5-HT1B/1D receptors, which are involved in the regulation of serotonin levels in the brain. 1-[2-(2-bromo-4-methylphenoxy)ethyl]piperazine oxalate has been used to study the role of these receptors in various neurological disorders, such as migraine, depression, and anxiety.

properties

IUPAC Name

1-[2-(2-bromo-4-methylphenoxy)ethyl]piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrN2O.C2H2O4/c1-11-2-3-13(12(14)10-11)17-9-8-16-6-4-15-5-7-16;3-1(4)2(5)6/h2-3,10,15H,4-9H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCLNWNNNXBJESC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCN2CCNCC2)Br.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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